2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE
Description
2-(Benzylsulfanyl)-N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]acetamide hydrochloride is a synthetic small-molecule compound characterized by a benzylsulfanyl group, a methanesulfonyl-substituted piperazine ring, and an acetamide backbone.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2.ClH/c1-24(21,22)19-11-9-18(10-12-19)8-7-17-16(20)14-23-13-15-5-3-2-4-6-15;/h2-6H,7-14H2,1H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXFXGRDNQCGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)CSCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps. One common route starts with the preparation of the benzylsulfanyl intermediate, followed by the introduction of the methanesulfonylpiperazine group. The final step involves the formation of the acetamide linkage and the conversion to the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methanesulfonylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols .
Scientific Research Applications
2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol groups in proteins, while the methanesulfonylpiperazine moiety can bind to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with two acetamide derivatives from the evidence, focusing on structural and functional differences:
Table 1: Structural and Functional Comparison
Notes:
- Molecular Weight : The target compound’s molecular weight is estimated based on structural similarity to analogs. Exact values require experimental validation.
- Functional Groups : The benzylsulfanyl and methanesulfonylpiperazine groups distinguish the target compound from the naphthyl-containing analog in and the selenium-containing analog in .
- Toxicity and Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic naphthyl group in ’s compound. In contrast, the selenium-containing analog in is flagged for hazardous industrial properties, suggesting the target compound may have a safer profile .
Research Findings and Limitations
Pharmacological Hypotheses
The benzylsulfanyl group may confer antioxidant or anti-inflammatory properties, as seen in sulfur-containing analogs . However, these claims remain speculative without empirical data.
Biological Activity
2-(Benzylsulfanyl)-N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]acetamide hydrochloride is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N4O2S2·HCl. The compound features a benzyl sulfanyl group, a piperazine moiety, and an acetamide structure which contribute to its biological activity.
Research indicates that compounds with similar structural features may exhibit a variety of biological activities, including:
- Anticonvulsant Activity : Studies on related compounds have shown that modifications at the C(2) site can enhance anticonvulsant properties. For example, derivatives of N-benzyl-2-acetamidoacetamides demonstrated significant anticonvulsant effects in animal models, suggesting that similar mechanisms may be at play for our compound .
- Antitumor Activity : Compounds with benzyl sulfanyl groups have been investigated for their potential in cancer treatment. They may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from related studies:
| Activity | Effect Observed | Reference |
|---|---|---|
| Anticonvulsant | ED50 values comparable to phenytoin | |
| Antitumor | Inhibition of cell proliferation in vitro | |
| Neuroprotective | Reduction in neuronal apoptosis |
Case Studies
Several case studies have highlighted the efficacy and safety of compounds similar to this compound:
- Anticonvulsant Efficacy : A study demonstrated that certain derivatives showed protective indices significantly higher than traditional anticonvulsants, indicating a favorable safety profile alongside efficacy .
- Cancer Research : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cell lines, suggesting potential for therapeutic development against various cancers .
Safety and Toxicology
Safety assessments are crucial for any new pharmaceutical compound. Preliminary toxicity studies indicate that compounds in this class may exhibit moderate toxicity profiles. The following table summarizes key safety parameters:
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >100 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
These findings suggest that while there is therapeutic potential, further studies are necessary to fully understand the safety profile of this compound.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
To optimize synthesis, focus on:
- Multi-step protocols : Prioritize sequential reactions such as sulfanyl group introduction followed by piperazine coupling .
- Reaction conditions : Control temperature (e.g., 60–80°C for sulfanylation) and use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and adjust solvent systems (e.g., methanol:dichloromethane) .
Table 1: Example Reaction Conditions
| Step | Catalyst/Solvent | Temperature | Yield Optimization Strategy |
|---|---|---|---|
| Sulfanylation | DCM/Et₃N | 60°C | Slow addition of benzylthiol |
| Piperazine coupling | DCC/DMAP | RT | Excess methanesulfonyl chloride |
Q. Which analytical methods are critical for structural confirmation?
- NMR spectroscopy : Use ¹H/¹³C NMR to verify benzylsulfanyl and piperazine moieties (e.g., δ 3.2–3.5 ppm for piperazine protons) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~495.6 g/mol) .
- IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Q. How can initial biological activity screening be designed?
- Target selection : Prioritize kinases or GPCRs due to the methanesulfonyl-piperazine group’s affinity for ATP-binding pockets .
- Assay types : Use fluorescence polarization for binding studies or MTT assays for cytotoxicity profiling (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Functional group substitution : Systematically replace benzylsulfanyl with alkylthiols or arylthiols to assess potency changes .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets like PI3K or HDACs .
- Data integration : Cross-reference bioactivity data with physicochemical properties (e.g., logP, PSA) to identify optimal substituents .
Q. How to resolve contradictions in reported bioactivity data?
- Replicate assays : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Orthogonal validation : Pair binding assays (SPR) with functional readouts (e.g., cAMP ELISA for GPCR activity) .
- Batch variability checks : Compare synthetic batches via HPLC-UV to rule out impurity-driven artifacts .
Q. What strategies enhance metabolic stability in preclinical studies?
- Prodrug design : Modify the acetamide group with ester prodrugs to improve bioavailability .
- Microsomal assays : Test hepatic stability using rat liver microsomes and identify vulnerable sites via LC-MS metabolite profiling .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1%) with cyclodextrin derivatives to maintain solubility without cytotoxicity .
- Salt forms : Compare hydrochloride vs. freebase solubility in PBS (pH 7.4) and adjust buffer composition .
Q. What computational tools predict off-target interactions?
- Machine learning : Train models on ChEMBL data to predict kinase or cytochrome P450 off-targets .
- Molecular dynamics : Simulate binding persistence (e.g., >50 ns simulations in GROMACS) for selectivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
